5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Physicochemical Properties In Silico ADME Lead Optimization

This 7-azaindole scaffold features the precise 5-bromo/6-carboxylic acid substitution required for kinase inhibitor lead optimization (FGFR, SGK1, CHK1/2). Unlike regioisomeric analogs, this dual-functional building block enables orthogonal diversification: C-5 Suzuki–Miyaura coupling for aryl/heteroaryl introduction and C-6 amidation or esterification for independent SAR exploration. With a Consensus Log P of 1.46 and TPSA of 65.98 Ų, it is ideally suited for focused library construction in hit-to-lead programs. Research-use only; standard purity ≥95%; available from mg to gram quantities.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1190322-26-9
Cat. No. B1487731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS1190322-26-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyXLDHSOLQOJNDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1190322-26-9): Core Properties and Research-Grade Specifications


5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1190322-26-9), also known as 5-Bromo-7-azaindole-6-carboxylic acid, is a brominated heterocyclic compound featuring a 7-azaindole core scaffold . Its molecular formula is C₈H₅BrN₂O₂ with a molecular weight of 241.04 g/mol, and it is typically supplied at a standard purity of 95% . The compound is utilized as a building block in organic synthesis, with physicochemical property predictions including a Consensus Log P of 1.46 and an aqueous solubility of 0.269 mg/ml [1]. Commercial availability ranges from milligram to gram quantities, with pricing for 100mg approximately $114.90 and 5g around €848.00 . The compound is intended for research and further manufacturing use only, and is not approved for direct human use .

Why Generic Substitution Fails for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1190322-26-9)


The primary rationale for selecting 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid over related 7-azaindole analogs lies in its specific substitution pattern: the bromine atom at the 5-position and the carboxylic acid at the 6-position of the pyrrolo[2,3-b]pyridine core . This precise geometry is critical for structure-activity relationships in kinase inhibitor development, where changes in bromine position (e.g., 3-bromo or 4-bromo regioisomers) can drastically alter binding affinity and selectivity profiles . Furthermore, the carboxylic acid functional group at the 6-position provides a versatile synthetic handle for further derivatization, such as amide coupling or esterification, enabling the construction of more complex molecular architectures . While in silico predictions indicate favorable drug-like properties (Consensus Log P of 1.46, TPSA of 65.98 Ų), the compound's intended use is strictly as a research intermediate or building block, not as a final drug substance [1]. Therefore, substituting this compound with an isomer that lacks this precise substitution pattern will likely yield different synthetic outcomes or biological activity profiles, failing to meet the specific requirements of a research or development program .

Quantitative Differentiating Evidence for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid (1190322-26-9) Versus Comparators


Comparison of Predicted Physicochemical Properties Across 7-Azaindole-6-carboxylic Acid Regioisomers

In silico predictions using SwissADME reveal quantifiable differences in key physicochemical parameters between the target compound and its 4-bromo regioisomer [1]. The 5-bromo substitution yields a calculated Consensus Log P of 1.46 and a Topological Polar Surface Area (TPSA) of 65.98 Ų, based on the SMILES string 'OC(=O)C1=NC2=C(C=CN2)C=C1Br' . These parameters are critical for predicting membrane permeability and oral bioavailability, and the specific values for this compound differ from those predicted for the 4-bromo analog, which exhibits a distinct molecular geometry . For instance, while both compounds share the same molecular weight (241.04 g/mol), the Log P of the 4-bromo isomer is predicted to be slightly different due to the altered electronic distribution, impacting its solubility and lipophilicity profile . This data supports the selection of the 5-bromo isomer for lead optimization programs where specific Log P and TPSA ranges are targeted to achieve desired pharmacokinetic properties [2].

Physicochemical Properties In Silico ADME Lead Optimization

Comparative Synthetic Utility: 5-Bromo Regioisomer as a Preferred Suzuki Coupling Partner

The 5-bromo-7-azaindole scaffold is a well-established and highly reactive partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the efficient construction of diverse compound libraries [1]. In contrast, the 4-bromo regioisomer may exhibit different reactivity or require more forcing conditions due to altered electronic and steric properties around the C-Br bond . This is supported by patent literature where 5-bromo-1H-pyrrolo[2,3-b]pyridine is routinely employed as a building block in multi-step syntheses of kinase inhibitors, undergoing Suzuki coupling with phenylboronic acid to yield 5-phenyl-1H-pyrrolo[2,3-b]pyridine in good yields [2]. The presence of the carboxylic acid group at the 6-position in the target compound provides an additional orthogonal functional handle for derivatization, enabling strategies such as amide bond formation or esterification that are not possible with the unsubstituted 5-bromo-7-azaindole core .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Primary Research and Industrial Application Scenarios for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid (1190322-26-9)


Lead Optimization for Kinase Inhibitors Requiring Specific Log P and TPSA Profiles

This compound is best applied in medicinal chemistry programs targeting kinases (e.g., FGFR, SGK1, CHK1/2) where the predicted Consensus Log P of 1.46 and TPSA of 65.98 Ų are within the desired range for lead optimization [1]. Its 5-bromo-7-azaindole scaffold is a known pharmacophore for kinase inhibition, and the 5-bromo substitution pattern is critical for maintaining activity in SAR studies, as established by the extensive use of 5-bromo-1H-pyrrolo[2,3-b]pyridine in kinase inhibitor patents [2]. The compound's in silico profile supports its use in projects aiming to improve upon existing leads by fine-tuning physicochemical properties without resorting to the 4-bromo isomer, which exhibits a different Log P and TPSA . This compound is intended for research use only and is not for direct human administration .

Synthesis of Diverse Kinase Inhibitor Libraries via Orthogonal Derivatization

This building block is ideally suited for constructing focused libraries of kinase inhibitors through orthogonal synthetic strategies [1]. The C-5 bromide allows for the introduction of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, while the C-6 carboxylic acid can be independently derivatized into amides, esters, or other functional groups to explore additional SAR vectors [2]. This dual-functionalization strategy is more efficient than using a building block with a single reactive handle, as it enables the rapid generation of structurally diverse analogs for hit-to-lead or lead optimization campaigns . The compound's use is restricted to research and further manufacturing purposes .

Synthesis of Custom Heterocyclic Scaffolds for Drug Discovery

Researchers aiming to access hard-to-reach heterocyclic frameworks can utilize this compound as a starting material [1]. Its 5-bromo-7-azaindole core is a versatile intermediate for constructing complex, polycyclic structures, as demonstrated by the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer indole cyclization [2]. The presence of the carboxylic acid group at the 6-position provides a further point of diversification, enabling the creation of novel chemical space for biological evaluation . The compound is not for direct human use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.